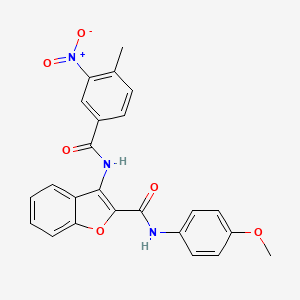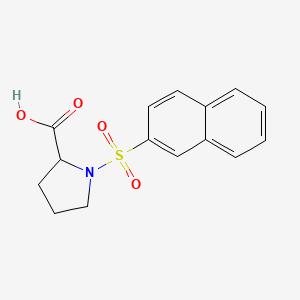![molecular formula C21H16ClFN6O2 B2545463 8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921857-21-8](/img/structure/B2545463.png)
8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C21H16ClFN6O2 and its molecular weight is 438.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidizing Agent in Organic Synthesis
The compound 8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione is structurally related to triazole derivatives, which have been utilized as effective oxidizing agents in organic synthesis. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used for the oxidation of pyrazolines to pyrazoles under mild conditions, showcasing moderate to good yields at room temperature (Zolfigol et al., 2006).
Structural Analysis and Crystallography
In the field of crystallography, derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, have been synthesized and characterized. Their crystal structures reveal a variety of intermolecular interactions, such as C–H⋯O, C–H⋯π, and lp⋯π interactions, which are critical for understanding molecular behavior in solid-state forms (Shukla et al., 2014).
Synthesis of Novel Heterocycles
The compound is also relevant in the synthesis of novel heterocycles, which are crucial in medicinal chemistry. For example, purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, synthesized from similar compounds, have demonstrated biological activities, including antitumor properties (Ueda et al., 1987).
Application in Polymer Chemistry
In polymer chemistry, compounds like 4-Phenyl-l,2,4-triazoline-3,5-dione, which share structural similarities, have been used in reactions like Diels-Alder and ene reactions for the formation of alternating copolymers (Mallakpour & Butler, 1985).
Development of Antifungal Compounds
1,2,4-Triazole class compounds, including those with chloro and fluoro substituents, have been explored for their potential as antifungal agents. Their solubility in biologically relevant solvents and their interactions with different solvents have been extensively studied (Volkova et al., 2020).
Wirkmechanismus
Target of action
1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of action
The mode of action of 1,2,4-triazole-containing compounds is typically through their interaction with biological receptors via hydrogen-bonding and dipole interactions .
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazole-containing compounds can vary widely depending on the specific compound and its targets. They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .
Pharmacokinetics
The ADME properties of 1,2,4-triazole-containing compounds can also vary widely depending on the specific compound. These compounds are generally well-absorbed and can have good bioavailability .
Result of action
The molecular and cellular effects of 1,2,4-triazole-containing compounds can include antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action environment
The action, efficacy, and stability of 1,2,4-triazole-containing compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
8-(2-chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O2/c1-27-19-16(18(30)24-21(27)31)28(11-10-12-6-3-2-4-7-12)20-26-25-17(29(19)20)15-13(22)8-5-9-14(15)23/h2-9H,10-11H2,1H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCBKINRANTZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=C(C=CC=C4Cl)F)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2545381.png)
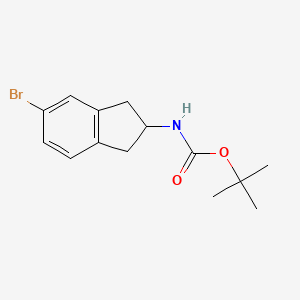

![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2545386.png)
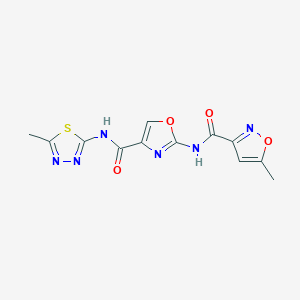
![N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2545389.png)
![N-(butan-2-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2545390.png)
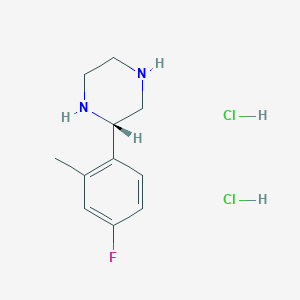
![5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2545394.png)
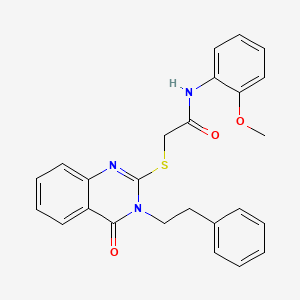
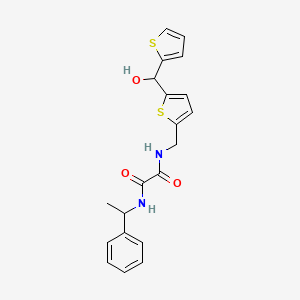
![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)
